3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid
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Overview
Description
3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and indolizine. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and indolizine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylthiazol-4-yl)indolizine-1-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, followed by the construction of the indolizine moiety
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Thiazole Ring Formation:
Starting Materials: 2-ethylamine and α-haloketone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions to form the thiazole ring.
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Indolizine Ring Construction:
Starting Materials: Pyridine derivatives and suitable electrophiles.
Reaction Conditions: Cyclization reactions using catalysts like palladium or copper salts under inert atmosphere conditions.
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Carboxylation:
Starting Materials: The intermediate compound from the previous step.
Reaction Conditions: Carboxylation using carbon dioxide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the thiazole or indolizine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and indolizine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced thiazole or indolizine derivatives.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(2-ethylthiazol-4-yl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Indolizine Derivatives: Compounds like indolizine-1-carboxylic acid and its various substituted forms.
Thiazole Derivatives: Compounds such as 2-ethylthiazole and its analogs.
Uniqueness: 3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid is unique due to the combination of thiazole and indolizine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure is less common compared to compounds containing only one of these rings, making it a valuable molecule for exploring new chemical and biological properties.
Properties
IUPAC Name |
3-(2-ethyl-1,3-thiazol-4-yl)indolizine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-13-15-10(8-19-13)12-7-9(14(17)18)11-5-3-4-6-16(11)12/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHHDRCKAPXLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)C2=CC(=C3N2C=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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